molecular formula C12H19N3 B1317170 N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine CAS No. 224187-13-7

N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine

Cat. No. B1317170
CAS RN: 224187-13-7
M. Wt: 205.3 g/mol
InChI Key: NFYSXZBRDRIRER-UHFFFAOYSA-N
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Description

“N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine” is a chemical compound with the molecular formula C12H19N3 . It has a molar mass of 205.3 .

Scientific Research Applications

Electronic Properties and Ultraviolet Absorption

  • N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine derivatives have been studied for their electronic properties and ultraviolet absorption and fluorescence spectra. These properties are important for understanding the photophysical behaviors of these compounds, which can have implications in areas such as material science and photovoltaics. (Inuzuka & Fujimoto, 1986).

Crystal Packing and Molecular Structures

  • Research on the crystal packing and molecular structures of N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine derivatives provides insights into the formation of various molecular interactions like C–H⋯N and π⋯π interactions. These studies are crucial in the field of crystal engineering and design of functional materials. (Lai, Mohr, & Tiekink, 2006).

Applications in Radiopharmaceuticals

  • The compound has been investigated for its potential in radiopharmaceutical applications, particularly as a chelating agent. Such applications are significant in medical imaging and diagnostics. (Ramogida et al., 2015).

Synthetic Applications

  • N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine is useful in advanced synthetic applications, including the development of intermediates for medicinal compounds. This highlights its role in pharmaceutical research and drug development. (Sreekanth, Reddy, & Manjunatha, 2018).

Coordination in Complexes

  • The compound has been utilized in the study of coordination in bis(imino)pyridine iron complexes, which has implications in catalysis and the development of new materials. (Archer et al., 2006).

Molecular and Crystal Structure Analysis

  • The study of the molecular and crystal structure of derivatives of N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine aids in the understanding of chemical bonding and interactions, which is fundamental in the field of chemistry. (Sillanpää, Csende, & Stájer, 1995).

Optical and Electronic Applications

  • The optical and electronic applications of N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine derivatives have been explored, including in the context of luminescent properties and intracellular nitric oxide sensing. (Law et al., 2014).

Catalytic Applications

  • Its derivatives have been used in studies focusing on catalytic applications, such as in the copper-catalyzed conjugate addition of diethylzinc to enones. This has potential implications in the field of green chemistry and organic synthesis. (Morimoto, Yamaguchi, Suzuki, & Saitoh, 2000).

properties

IUPAC Name

2-N-cyclohexyl-2-N-methylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-15(11-5-3-2-4-6-11)12-8-7-10(13)9-14-12/h7-9,11H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYSXZBRDRIRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-Cyclohexyl-N2-methyl-2,5-pyridinediamine

Synthesis routes and methods

Procedure details

Cyclohexyl-methyl-(5-nitro-pyridin-2-yl)-amine (1.72 g, 7.3 mmol) was dissolved in ethanol (80 mL) and treated with 20% palladium hydroxide on carbon (Pearlman's catalyst, 0.5 g) and the mixture was shaken under a hydrogen atmosphere (50 psi) for 6 hours. The catalyst was removed by filtration through celite then the filtrate was concentrated in vacuo and the resultant oil was chromatographed on SiO2 using 1:1 ethyl acetate/hexanes as eluent. MS (m/z): 206 (M+H)+ ; C12H19N3 requires 205.3.
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

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